1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
This involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . The reaction can be catalyzed by various catalysts such as Lewis acids, silica-supported solid acids, and Montmorillonite-KSF .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. The use of heterogeneous catalysts like Montmorillonite-KSF allows for a green and cost-effective synthesis . These methods are designed to maximize yield and minimize reaction times, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions include various substituted pyrimidine and piperidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-amino-1-methyl-ethyl)-4-(4-fluorobenzylcarbamoyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-yl pivalate
- 1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid
Uniqueness
1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid is unique due to its specific structural features and the range of reactions it can undergo. Its ability to form stable complexes and exhibit diverse biological activities makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C12H17N3O3 |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-(1,4-dimethyl-6-oxopyrimidin-2-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O3/c1-8-6-10(16)14(2)12(13-8)15-5-3-4-9(7-15)11(17)18/h6,9H,3-5,7H2,1-2H3,(H,17,18) |
InChI Key |
OYOSKDYDFFQGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCC(C2)C(=O)O)C |
Origin of Product |
United States |
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